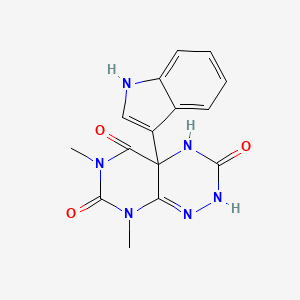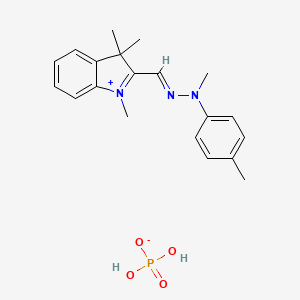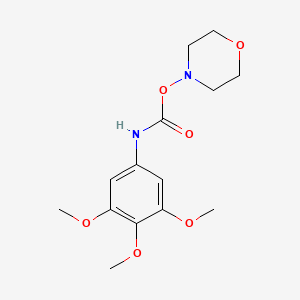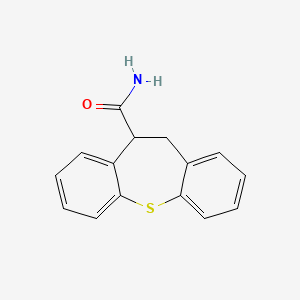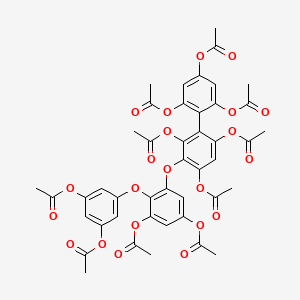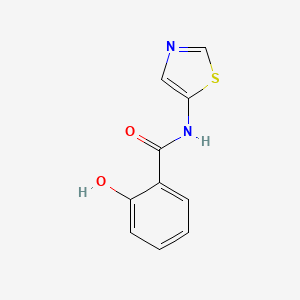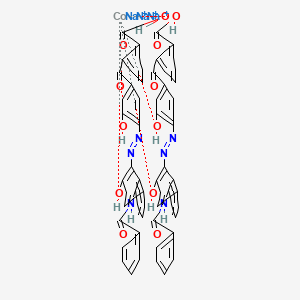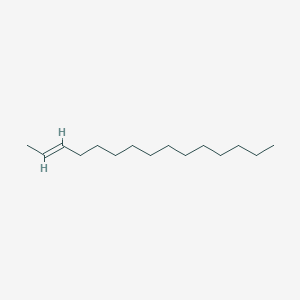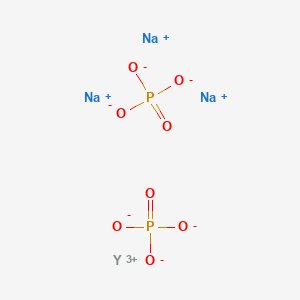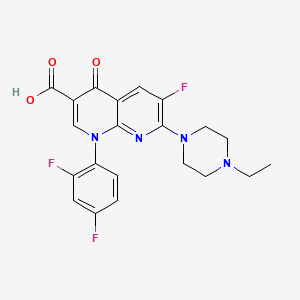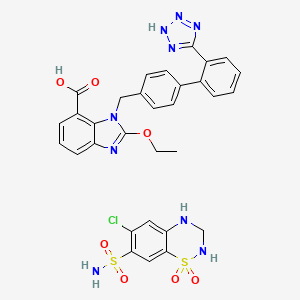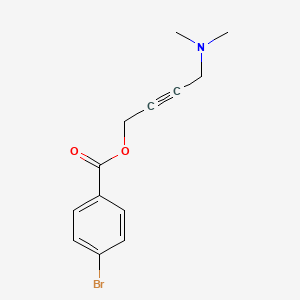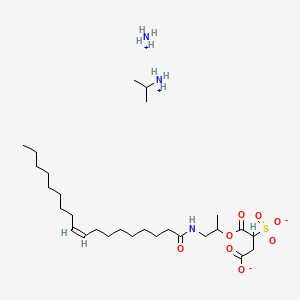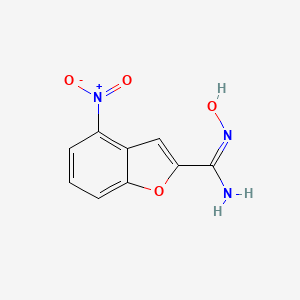
2-Benzofurancarboximidamide, N-hydroxy-4-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Hydroxy-4-nitro-2-benzofurancarboximidamide is a chemical compound with the molecular formula C8H6N4O4 It is known for its unique structure, which includes a benzofuran ring substituted with nitro and hydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy-4-nitro-2-benzofurancarboximidamide typically involves the nitration of 2-benzofurancarboximidamide followed by hydroxylation. The reaction conditions often require the use of strong acids and bases to facilitate the nitration and hydroxylation processes. Specific details on the reaction conditions can vary, but common reagents include nitric acid for nitration and hydroxylamine for hydroxylation .
Industrial Production Methods
Industrial production methods for N-Hydroxy-4-nitro-2-benzofurancarboximidamide are not well-documented in the literature. the compound can be synthesized on a larger scale using similar methods as those employed in laboratory settings, with adjustments made for scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-4-nitro-2-benzofurancarboximidamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the nitro and hydroxy positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield N-Hydroxy-4-amino-2-benzofurancarboximidamide .
Scientific Research Applications
N-Hydroxy-4-nitro-2-benzofurancarboximidamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-Hydroxy-4-nitro-2-benzofurancarboximidamide involves its interaction with molecular targets such as enzymes and receptors. The nitro and hydroxy groups play a crucial role in its reactivity and binding affinity. The compound can inhibit certain enzymes by forming stable complexes, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Benzofurancarboximidamide: Lacks the nitro and hydroxy groups, resulting in different reactivity and applications.
4-Nitro-2-benzofurancarboximidamide: Similar structure but without the hydroxy group, leading to different chemical properties.
N-Hydroxy-2-benzofurancarboximidamide:
Uniqueness
N-Hydroxy-4-nitro-2-benzofurancarboximidamide is unique due to the presence of both nitro and hydroxy groups on the benzofuran ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various scientific research applications.
Properties
CAS No. |
84748-07-2 |
|---|---|
Molecular Formula |
C9H7N3O4 |
Molecular Weight |
221.17 g/mol |
IUPAC Name |
N'-hydroxy-4-nitro-1-benzofuran-2-carboximidamide |
InChI |
InChI=1S/C9H7N3O4/c10-9(11-13)8-4-5-6(12(14)15)2-1-3-7(5)16-8/h1-4,13H,(H2,10,11) |
InChI Key |
ZWGGMQBPUBGNFN-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=C2C=C(OC2=C1)/C(=N\O)/N)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=C2C=C(OC2=C1)C(=NO)N)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


